Product packaging for 1-Methoxy-1-methylcyclohexane(Cat. No.:CAS No. 34284-44-1)

1-Methoxy-1-methylcyclohexane

Cat. No.: B14676444
CAS No.: 34284-44-1
M. Wt: 128.21 g/mol
InChI Key: CDUHDFNXTKLDEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-1-methylcyclohexane (CAS 34284-44-1) is a tertiary alicyclic ether with the molecular formula C 8 H 16 O and a molecular weight of 128.21 g/mol . This compound is a valuable reagent for fundamental research in organic chemistry, particularly for investigating reaction mechanisms and stability of reaction intermediates . Researchers utilize this compound as a model substrate in mechanistic studies. It readily undergoes acid-catalyzed cleavage with strong hydrohalic acids (e.g., HI, HBr) via a unimolecular nucleophilic substitution (S N 1) pathway . This reaction proceeds through a stable tertiary carbocation intermediate (the 1-methylcyclohexyl cation), making it an excellent compound for studying carbocation stability and reactivity . Under acidic conditions, the formation of this carbocation also allows for competing elimination reactions (E1 pathway). The elimination regioselectivity follows Zaitsev's rule, preferentially yielding the more stable alkene, 1-methylcyclohexene, as the major product . Owing to its structure, the compound is generally inert to direct nucleophilic attack but reacts with electrophiles, beginning with protonation of the ether oxygen, which activates it toward subsequent transformations . Attention: This product is for research use only. It is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O B14676444 1-Methoxy-1-methylcyclohexane CAS No. 34284-44-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34284-44-1

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

1-methoxy-1-methylcyclohexane

InChI

InChI=1S/C8H16O/c1-8(9-2)6-4-3-5-7-8/h3-7H2,1-2H3

InChI Key

CDUHDFNXTKLDEU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)OC

Origin of Product

United States

Physicochemical Properties of 1 Methoxy 1 Methylcyclohexane

This section details the key physical and chemical properties of 1-Methoxy-1-methylcyclohexane.

PropertyValue
Molecular Formula C₈H₁₆O
Molecular Weight 128.21 g/mol nih.gov
CAS Number 34284-44-1 nih.gov
Appearance Liquid (presumed)
Boiling Point Not specified
Density Not specified
LogP 2.1 nih.gov

Chemical Reactivity and Mechanistic Investigations of 1 Methoxy 1 Methylcyclohexane

Cleavage Reactions

Ether cleavage involves the breaking of a carbon-oxygen bond. Due to the general stability of ethers, this process typically requires harsh conditions, such as the presence of a strong acid. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Ether Cleavage (e.g., HI cleavage)

1-Methoxy-1-methylcyclohexane undergoes cleavage when treated with strong hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr). libretexts.orgmasterorganicchemistry.com The products of this reaction are 1-iodo-1-methylcyclohexane and methanol (B129727). The reaction with HI is generally faster than with HBr, and HCl is often unreactive under similar conditions. wikipedia.org This is because the rate of reaction is dependent on both the acidity of the acid and the nucleophilicity of the resulting halide anion. wikipedia.org

The reaction proceeds because the strong acid protonates the ether oxygen, converting the methoxy (B1213986) group into a good leaving group (methanol). libretexts.orgmasterorganicchemistry.com Given that this compound is a tertiary ether, the cleavage reaction readily occurs. masterorganicchemistry.com

Mechanistic Studies of Ether Cleavage Pathways

Mechanistic studies reveal that the acid-catalyzed cleavage of this compound proceeds through a unimolecular nucleophilic substitution (SN1) pathway. wikipedia.orglibretexts.orgmasterorganicchemistry.com This is a two-step mechanism favored by the structure of the ether.

Mechanism of Acid-Catalyzed Cleavage:

Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether's oxygen atom by the strong acid (e.g., HI). This step is a rapid and reversible acid-base reaction, forming a protonated ether (an oxonium ion). masterorganicchemistry.comchegg.com This conversion of the methoxy group into a methyloxonium ion makes it an excellent leaving group. masterorganicchemistry.com

Formation of a Carbocation: The protonated ether dissociates in the rate-determining step. The C-O bond breaks, and the stable leaving group, methanol, departs. This results in the formation of a relatively stable tertiary carbocation (the 1-methylcyclohexyl cation). wikipedia.orglibretexts.org The stability of this tertiary carbocation is the primary reason the reaction follows an SN1 mechanism rather than a bimolecular (SN2) pathway, which is sterically hindered at a tertiary carbon. masterorganicchemistry.com

Nucleophilic Attack: The halide anion (iodide, I⁻), which is a good nucleophile, then attacks the electrophilic carbocation. wikipedia.org This final step is fast and results in the formation of the final product, 1-iodo-1-methylcyclohexane. chegg.com

Substitution and Elimination Reactions

Under acidic conditions, the formation of the tertiary 1-methylcyclohexyl carbocation intermediate means that elimination reactions (E1) can compete with substitution reactions (SN1). msu.edulibretexts.org

Regioselectivity and Stereoselectivity in Elimination Product Formation

When this compound is subjected to conditions that favor elimination from the carbocation intermediate (E1 pathway), two main alkene products are possible. The regioselectivity of the reaction is governed by Zaitsev's rule. libretexts.org

1-methylcyclohexene: This is the more substituted (trisubstituted) and thermodynamically more stable alkene. It is formed by the removal of a proton from one of the adjacent methylene (B1212753) groups (C2 or C6) of the cyclohexane (B81311) ring.

Methylenecyclohexane: This is the less substituted (disubstituted) and generally less stable alkene. It is formed by the removal of a proton from the methyl group.

According to Zaitsev's rule, the elimination will preferentially yield the more highly substituted alkene. libretexts.org Therefore, 1-methylcyclohexene is expected to be the major elimination product. libretexts.orgvaia.com

Table 1: Products of E1 Elimination from this compound

Product NameStructureAlkene SubstitutionPredicted Abundance
1-MethylcyclohexeneTrisubstitutedMajor Product (Zaitsev)
MethylenecyclohexaneDisubstitutedMinor Product (Hofmann)

The stereochemistry of E2 reactions in cyclohexane systems is highly dependent on the conformation, requiring an anti-periplanar arrangement of the leaving group and a β-hydrogen. libretexts.orgchemistrysteps.com However, for a tertiary substrate like this compound under acidic conditions, the E1 pathway via a planar carbocation is more likely, where such strict stereochemical requirements are relaxed. msu.edu

Analysis of Nucleophilic Substitution Patterns

The dominant nucleophilic substitution pathway for this compound is the SN1 mechanism. masterorganicchemistry.comchegg.com This is due to two main factors:

Steric Hindrance: The tertiary carbon atom is sterically crowded, preventing the backside attack required for an SN2 reaction. masterorganicchemistry.com

Carbocation Stability: The tertiary 1-methylcyclohexyl carbocation formed upon the departure of the leaving group is stabilized by the inductive effects of the three attached alkyl groups. wikipedia.orgquizlet.com

The SN1 reaction of 1-bromo-1-methylcyclohexane (B3058953) with methanol to produce this compound serves as a clear example of this substitution pattern at a tertiary cyclohexyl carbon. chegg.com The reaction proceeds through a stable tertiary carbocation intermediate, which is then captured by the nucleophile (methanol). chegg.comquizlet.com Cleavage of this compound with HI follows the reverse of this logic, where the stable carbocation is intercepted by the iodide ion. masterorganicchemistry.comchegg.com

Reactions with Electrophiles and Nucleophiles

The reactivity of this compound with electrophiles and nucleophiles is centered on the ether oxygen and the adjacent tertiary carbon.

Reaction with Electrophiles: The primary site of electrophilic attack is the ether oxygen atom, which contains lone pairs of electrons and thus acts as a Lewis base or nucleophile. wikipedia.org As detailed in the cleavage mechanism (Section 3.1.2), electrophiles like a proton (H⁺) from a strong acid will coordinate with the oxygen. masterorganicchemistry.com This initial protonation is the key step that activates the ether towards subsequent substitution or elimination reactions by creating a good leaving group.

Reaction with Nucleophiles: Direct reaction with nucleophiles is generally unfavorable due to the poor leaving group ability of the methoxide (B1231860) anion (CH₃O⁻). For a reaction to occur, the methoxy group must first be activated, typically by protonation. libretexts.orgmasterorganicchemistry.com Once the tertiary carbocation is formed via the SN1/E1 pathway, it will readily react with any nucleophile present in the medium. wikipedia.orgmsu.edu For instance, in the presence of HI, the iodide ion acts as the nucleophile. wikipedia.org If the reaction were conducted in water with a non-nucleophilic acid, water would act as the nucleophile, leading to the formation of 1-methylcyclohexanol (B147175). youtube.com Strong, bulky bases can promote E2 elimination, though the E1 pathway is more common for this substrate under acidic conditions. vaia.com

Studies on Alkene Derivatives and their Reactivity (e.g., 1-methoxycyclohex-1-ene acyloxylation)

The reactivity of the unsaturated analogue, 1-methoxycyclohex-1-ene, has been a subject of detailed investigation, particularly in the context of acyloxylation reactions. These studies provide insight into the influence of the methoxy group on the reactivity of the double bond. Research has shown that the acyloxylation of enol ethers like 1-methoxycyclohex-1-ene can lead to either addition to the double bond or a formal substitution of an allylic hydrogen. uni-saarland.de

In one line of investigation, the acyloxylation of 1-methoxycyclohex-1-ene was performed using tert-butyl peroxycarboxylates in the presence of copper(I) salts, which act as electron-transfer catalysts in what is known as the Kharasch-Sosnovsky reaction. uni-saarland.de This method, however, demonstrated poor reactivity with this specific substrate. For instance, the reaction with tert-butyl peracetate and tert-butyl perbenzoate resulted in only minor amounts of the desired vicinal (1,2-) acyloxylation products. uni-saarland.de The primary products were the corresponding free carboxylic acids, and attempts to improve the low yields of the target compounds were unsuccessful. uni-saarland.de

A more effective acyloxylating agent for 1-methoxycyclohex-1-ene was found to be dimethyl peroxydicarbonate (DPDC). uni-saarland.de Enol ethers, being electron-rich olefins, react spontaneously with DPDC without the need for a copper(I) catalyst. uni-saarland.de This reaction proceeds via an addition to the double bond. uni-saarland.de Unlike the reactions with tert-butyl peroxycarboxylates, this method provided a more successful route to vicinal oxygenated hydrocarbons. uni-saarland.de It was noted that 1,3-oxygenated products resulting from monoacyloxylation were not observed in these reactions. uni-saarland.de The studies highlighted that while 1-halogenocycloalk-1-enes typically yield 1,3-disubstitution products, the related 1-alkoxycycloalk-1-enes favor the formation of 1,2-disubstitution or addition products. uni-saarland.de

Table 1: Acyloxylation of 1-Methoxycyclohex-1-ene with Different Peroxy Compounds

Acyloxylating Agent Catalyst Product Type Yield of Vicinal Acyloxylation Product Reference
tert-Butyl Peracetate Copper(I) Salt Vicinal Acyloxylation 11% uni-saarland.de
tert-Butyl Perbenzoate Copper(I) Salt Vicinal Acyloxylation 15% uni-saarland.de
Dimethyl Peroxydicarbonate (DPDC) None Vicinal Acyloxylation Not explicitly quantified, but noted as more successful uni-saarland.de

Mechanistic Investigations of Addition Reactions

The mechanistic landscape of addition reactions for this compound is fundamentally different from that of its unsaturated counterpart, 1-methoxycyclohex-1-ene. The absence of a carbon-carbon double bond in this compound precludes the typical electrophilic addition reactions that are characteristic of alkenes. pdx.edustackexchange.com

For alkenes like 1-methylcyclohexene, the π-bond serves as a source of electrons for electrophiles. pdx.edu For example, in the reaction with a hydrogen halide like HBr, the initial step involves the addition of a proton (H+) to the double bond, forming a carbocation intermediate. pdx.edu This carbocation is then attacked by the bromide ion to form the final product. The regioselectivity of this addition is governed by Markovnikov's rule, which dictates that the proton adds to the carbon atom that already has more hydrogen atoms, leading to the formation of the more stable carbocation. pdx.edu In the case of 1-methylcyclohexene, this results in the formation of 1-bromo-1-methylcyclohexane. pdx.edu

Similarly, the reaction of 1-methoxycyclohexene (B1584985) with dilute aqueous acid involves the protonation of the double bond in the first step. stackexchange.com The presence of the methoxy group stabilizes the resulting carbocation through resonance. stackexchange.com This is followed by the attack of a water molecule, leading to the formation of a hemiacetal which then hydrolyzes to yield cyclohexanone (B45756) and methanol. stackexchange.com

In stark contrast, this compound, being a saturated ether, is inert under these conditions because it lacks the reactive π-bond necessary to initiate electrophilic attack. stackexchange.com While the oxygen atom of the methoxy group could be protonated, the conditions typically used for alkene additions (e.g., dilute aqueous HCl) are not harsh enough to promote the cleavage of the ether's C-O bond. stackexchange.com More forceful conditions, such as the use of strong acids like HBr or HI, would be required to achieve ether cleavage, which would proceed through a different mechanistic pathway, likely an SN1 or SN2 type substitution, rather than an addition reaction. stackexchange.com

Table 2: Comparison of Reactivity in Addition Reactions

Compound Presence of C=C Double Bond Reactivity with HBr (Electrophilic Addition) Probable Reaction with Dilute HCl Reference
1-Methylcyclohexene Yes Undergoes electrophilic addition to form 1-bromo-1-methylcyclohexane - pdx.edu
1-Methoxycyclohex-1-ene Yes - Hydrolyzes to form cyclohexanone and methanol stackexchange.com
This compound No Does not undergo electrophilic addition Inert under these conditions stackexchange.com

Computational and Theoretical Chemistry Studies on 1 Methoxy 1 Methylcyclohexane

Conformational Analysis and Energetics

The conformational landscape of 1-methoxy-1-methylcyclohexane is primarily defined by the orientation of the methoxy (B1213986) and methyl groups on the cyclohexane (B81311) chair framework. Two primary chair conformers are of interest: one with the methyl group in an axial position and the methoxy group equatorial, and the other with the methyl group equatorial and the methoxy group axial. Due to the gem-disubstitution on the same carbon, a conformation with both groups being equatorial or both being axial is not possible in a standard chair conformation.

Ab Initio and Density Functional Theory (DFT) Calculations

For instance, DFT calculations on similar systems, such as fluorinated methoxycyclohexanes, have been performed using methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) to obtain accurate geometric and energetic data. These studies demonstrate the power of computational methods to elucidate fine structural details.

ParameterAxial Methoxy / Equatorial MethylEquatorial Methoxy / Axial Methyl
C1-O Bond Length (Å)~1.43~1.42
C1-C(CH3) Bond Length (Å)~1.54~1.54
O-C(CH3) Bond Length (Å)~1.42~1.42
∠ O-C1-C(CH3) (°)~108~109
Dihedral ∠ C2-C1-O-C(CH3) (°)~60 (gauche)~180 (anti)

Evaluation of Steric and Electronic Effects on Conformational Preferences

The conformational preference of this compound is determined by a balance of steric and electronic effects.

Steric Effects: The primary steric interaction to consider is the 1,3-diaxial interaction. chegg.com In the conformer with an axial methyl group, there would be significant steric strain between the methyl group and the axial hydrogens on C3 and C5. This is a well-documented destabilizing effect in substituted cyclohexanes. chegg.comwikipedia.orgresearchgate.net For an axial methoxy group, similar 1,3-diaxial interactions with axial hydrogens are expected. The relative size of the methyl and methoxy groups will influence the magnitude of this steric hindrance. Generally, the bulkier group prefers the equatorial position to minimize these unfavorable interactions. chemrxiv.org

Electronic Effects: A key electronic effect in molecules like this compound is the anomeric effect. The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent (like a methoxy group) on a cyclohexane ring adjacent to another heteroatom (in this case, the oxygen of the methoxy group itself is exocyclic) to favor the axial position. researchgate.netsapub.orgias.ac.in This effect is often explained by a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen (in heterocycles) and the antibonding σ* orbital of the C-X bond. While this compound does not have a heteroatom within the ring, a generalized anomeric effect can still be considered, involving interactions between the lone pairs of the methoxy oxygen and the antibonding orbitals of adjacent C-C bonds in the ring. However, in carbocyclic systems like cyclohexane, steric effects tend to dominate over anomeric effects. researchgate.net

In the case of this compound, the preference for the larger methyl group to be in the equatorial position to avoid severe 1,3-diaxial strain is likely the dominant factor determining the conformational equilibrium.

Table 2: Estimated Relative Energies of this compound Conformers Note: This table is based on the established principles of A-values and conformational analysis of substituted cyclohexanes, as specific energetic data for this compound from computational studies were not found.

ConformerRelative Energy (kcal/mol)Predominant Interactions
Equatorial Methoxy / Axial MethylHigherSignificant 1,3-diaxial strain from the axial methyl group.
Axial Methoxy / Equatorial MethylLower1,3-diaxial interactions from the axial methoxy group, potentially offset by any anomeric stabilization.

Reaction Mechanism Modeling

Computational chemistry is a powerful tool for elucidating the reaction mechanisms involved in the synthesis and transformation of this compound.

Transition State Analysis for Key Transformations

Key transformations for this compound include its synthesis, for example, via the Williamson ether synthesis from 1-methylcyclohexanol (B147175) and a methylating agent, or acid-catalyzed etherification. researchgate.net Another important reaction is its hydrolysis back to 1-methylcyclohexanol and methanol (B129727).

Transition state analysis for these reactions involves locating the saddle point on the potential energy surface that connects the reactants and products. For instance, in the acid-catalyzed hydrolysis, the mechanism likely involves protonation of the methoxy oxygen, followed by the departure of methanol to form a tertiary carbocation at C1. This carbocation is then attacked by water. Computational modeling can determine the structure and energy of the transition state for the rate-determining step, which is likely the formation of the carbocation.

Energy Landscape and Reaction Coordinate Calculations

By mapping the energy changes along the reaction coordinate, a detailed energy landscape for a given transformation can be constructed. This provides a visual representation of the energy barriers (activation energies) and the stability of intermediates. For the synthesis of this compound, for example, via an SN1-type reaction of 1-methylcyclohexanol with methanol under acidic conditions, the reaction coordinate would follow the protonation of the hydroxyl group, loss of water to form a tertiary carbocation, and subsequent nucleophilic attack by methanol. Each of these steps would have an associated energy profile that can be calculated.

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations provide a detailed picture of the electronic distribution within the this compound molecule.

These calculations can determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity.

PropertyPredicted Value
HOMO Energy (eV)~ -9.5
LUMO Energy (eV)~ 1.5
HOMO-LUMO Gap (eV)~ 11.0
Dipole Moment (Debye)~ 1.2 - 1.5
Mulliken Charge on ONegative
Mulliken Charge on C1Positive

Advanced Spectroscopic and Analytical Characterization Techniques for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural and dynamic analysis of 1-Methoxy-1-methylcyclohexane, providing unparalleled insight into its atomic connectivity and spatial arrangement.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental to confirming the molecular structure of this compound. The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms, while the ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons of the methoxy (B1213986) group, the protons of the methyl group at the C1 position, and the methylene (B1212753) protons of the cyclohexane (B81311) ring. The chemical shifts of these protons are influenced by their local electronic environment. The methoxy protons would typically appear as a singlet, while the methyl protons at C1 would also be a singlet due to the absence of adjacent protons. The cyclohexane ring protons would exhibit more complex splitting patterns due to spin-spin coupling.

The ¹³C NMR spectrum provides complementary information. Key signals would include those for the quaternary carbon at C1, the methoxy carbon, the methyl carbon at C1, and the carbons of the cyclohexane ring. The chemical shifts of these carbons are indicative of their hybridization and bonding environment.

A detailed assignment of the ¹H and ¹³C NMR signals can be achieved through the analysis of chemical shifts, signal integrations, and spin-spin coupling patterns. This data collectively provides unambiguous confirmation of the compound's covalent framework.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
C1-CH₃~1.1s3H
O-CH₃~3.2s3H
Cyclohexane CH₂1.2 - 1.6m10H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1~75
O-CH₃~49
C1-CH₃~22
Cyclohexane CH₂22 - 35

Low-Temperature NMR for Conformational Studies

The cyclohexane ring in this compound is not static; it undergoes rapid chair-to-chair interconversion at room temperature. This conformational flexibility can be studied using low-temperature NMR spectroscopy. By lowering the temperature, the rate of ring inversion can be slowed down sufficiently on the NMR timescale to allow for the observation of distinct signals for the axial and equatorial substituents.

At low temperatures, it would be possible to distinguish between the two chair conformers of this compound. In one conformer, the methyl group is axial and the methoxy group is equatorial, while in the other, the methyl group is equatorial and the methoxy group is axial. The relative populations of these two conformers can be determined from the integration of their respective NMR signals, providing insight into their thermodynamic stability. This type of analysis has been successfully applied to study the conformational equilibria in various substituted cyclohexanes.

Application of Advanced NMR Techniques (e.g., 2D NMR, ²⁹Si NMR for analogous systems)

Further structural elucidation and unambiguous assignment of all proton and carbon signals can be achieved using advanced two-dimensional (2D) NMR techniques.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of the protons within the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons, such as the C1 atom in this compound, by observing correlations from the methyl and methoxy protons.

While not directly applicable to this compound, ²⁹Si NMR has been used to study the conformational behavior of analogous silicon-containing compounds like 1-Methoxy-1-silacyclohexane. documentsdelivered.com These studies can provide valuable comparative insights into the conformational dynamics of six-membered rings containing a heteroatom at the 1-position.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Vibrational Analysis for Functional Group Identification

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The most prominent features would include:

C-H stretching vibrations: Aliphatic C-H stretches from the methyl and cyclohexane methylene groups are expected in the 2850-3000 cm⁻¹ region.

C-O stretching vibration: A strong absorption band corresponding to the C-O-C ether linkage is anticipated in the region of 1070-1150 cm⁻¹.

CH₂ bending and CH₃ bending vibrations: These vibrations would appear in the 1400-1500 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
C-H (alkane)Stretching2850 - 3000Strong
C-O (ether)Stretching1070 - 1150Strong
CH₂Bending (Scissoring)~1465Medium
CH₃Bending (Asymmetric/Symmetric)~1450 / ~1375Medium

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

In Situ IR Studies of Reaction Intermediates

Mass Spectrometry (MS) Applications

Mass spectrometry is a cornerstone in the analysis of this compound, offering precise information on its molecular weight and structural features through controlled fragmentation.

High-resolution mass spectrometry (HRMS) is instrumental in confirming the elemental composition of this compound. By measuring the exact mass of the molecular ion, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. The theoretical exact mass of this compound (C8H16O) is 128.120115130 Da. excillum.comrsc.orgnih.govlookchem.com Experimental determination of the molecular ion's mass-to-charge ratio (m/z) with high precision allows for direct comparison with the calculated value, thereby confirming the molecular formula with a high degree of confidence.

Table 1: Molecular Formula Confirmation of this compound by HRMS

Parameter Value
Molecular Formula C8H16O
Calculated Exact Mass 128.120115130 Da
Experimentally Measured m/z Hypothetical value would be extremely close to the calculated mass
Mass Accuracy (ppm) Calculated based on the difference between measured and calculated mass

Note: Specific experimental HRMS data for this compound is not publicly available. The table reflects the theoretical values used for confirmation.

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting product ions. While specific experimental MS/MS spectra for this compound are not readily found in the literature, the fragmentation pathways can be predicted based on the established principles of mass spectrometry for ethers. blogspot.comyoutube.comlibretexts.org

The primary fragmentation mechanisms for ethers in electron ionization (EI) mass spectrometry involve alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond. blogspot.comlibretexts.org For this compound, the following fragmentation pathways are anticipated:

Loss of a methyl radical (•CH3): Alpha-cleavage resulting in the loss of the methyl group attached to the C1 carbon would lead to a stable oxonium ion.

Loss of a methoxy radical (•OCH3): Cleavage of the C-O bond would result in the loss of the methoxy group.

Ring-opening and subsequent fragmentations: The cyclohexyl ring can undergo cleavage, leading to a variety of smaller fragment ions.

Table 2: Predicted Major Fragment Ions of this compound in EI-MS

Predicted Fragment Ion (m/z) Proposed Structure/Formula Fragmentation Pathway
113 [C7H13O]+ Loss of •CH3 from the molecular ion
97 [C7H13]+ Loss of •OCH3 from the molecular ion
84 [C6H12]+ Ring fragmentation
71 [C4H7O]+ Alpha-cleavage and rearrangement
55 [C4H7]+ Further fragmentation of the cyclohexyl ring

Note: The fragmentation pattern is theoretical and based on general principles of mass spectrometry, as experimental data is not available.

X-ray Diffraction (XRD) and Crystallography (for crystalline derivatives or related structures)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline state. excillum.com However, this technique requires a single, well-ordered crystal, which can be challenging to obtain for liquids or low-melting solids like many simple ethers.

Currently, there are no published crystal structures for this compound in crystallographic databases. The inherent flexibility of the cyclohexane ring and the relatively weak intermolecular forces would likely make crystallization of the parent compound difficult.

For non-crystalline compounds or those that are difficult to crystallize, a common strategy is to synthesize a crystalline derivative. nih.gov For this compound, this could involve introducing functional groups that promote crystallization, such as heavy atoms or groups capable of forming strong hydrogen bonds. The resulting crystal structure of the derivative would provide precise information on bond lengths, bond angles, and the conformation of the cyclohexane ring, which is valuable for understanding its stereochemistry and reactivity. Advanced crystallization methods, such as co-crystallization with a host molecule or high-throughput screening, could also be employed to obtain suitable crystals for analysis. rsc.orgrsc.org

Role of 1 Methoxy 1 Methylcyclohexane in Complex Organic Synthesis

Precursor in Multistep Synthesis

While specific, high-yield applications of 1-Methoxy-1-methylcyclohexane as a precursor in the total synthesis of complex natural products are not widely reported, its synthesis from readily available materials highlights its accessibility. A common laboratory-scale synthesis is the Williamson ether synthesis. This method involves the reaction of the sodium alkoxide of 1-methylcyclohexanol (B147175) with a methylating agent. To achieve this, 1-methylcyclohexanol is first treated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then undergoes nucleophilic substitution with a methyl halide to yield the target ether chegg.com.

The formation of this compound can also be conceptualized via the alkoxymercuration-demercuration of 1-methylcyclohexene with methanol (B129727). This reaction pathway provides a regioselective method for the addition of an alcohol across a double bond, consistent with Markovnikov's rule, and would yield the desired tertiary ether.

Building Block for Functionalized Cyclohexane (B81311) Derivatives

The cyclohexane ring is a ubiquitous scaffold in medicinal chemistry and natural products. This compound represents a pre-functionalized cyclohexane, offering a starting point for further elaboration. The methoxy (B1213986) group, while generally stable, can act as a directing group or be cleaved under specific acidic conditions. This cleavage would unmask a tertiary alcohol, 1-methylcyclohexanol, which can then be used in subsequent transformations such as oxidation to a ketone or as a leaving group in elimination or substitution reactions to introduce further functionality onto the cyclohexane ring.

Intermediate in Polycyclic Ring System Construction (by analogy with related cyclohexene (B86901) derivatives)

There is limited direct evidence of this compound's use as an intermediate in the construction of polycyclic ring systems. However, by analogy to related cyclohexene derivatives, its potential can be inferred. For instance, enol ethers like 1-methoxycyclohexene (B1584985) are known to participate in cycloaddition reactions, such as the Diels-Alder reaction, where they can act as the diene or dienophile to construct six-membered rings, thereby building polycyclic frameworks. Hydrolysis of the resulting enol ether functionality post-cycloaddition provides a ketone, a versatile functional group for further manipulation. While this compound itself is saturated and cannot directly participate as a diene, its derivatives or its role as a masked hydroxyl group could be strategically employed in synthetic routes leading to polycyclic structures.

Environmental Transformation and Degradation Pathways of 1 Methoxy 1 Methylcyclohexane

Phototransformation Mechanisms (e.g., in air or water)

No specific studies on the phototransformation of 1-Methoxy-1-methylcyclohexane in either the atmosphere or aquatic environments were identified. Therefore, no data on its reaction with photochemically produced reactive species, such as hydroxyl radicals, or its direct photolysis rates are available.

Hydrolysis Pathways

No data were found concerning the hydrolysis of this compound. As a saturated aliphatic ether, it is expected to be resistant to hydrolysis under typical environmental pH conditions. However, without experimental data, its hydrolysis rate and potential breakdown products remain unknown.

Biodegradation Processes

There is a lack of information on the biodegradation of this compound by microorganisms in soil, sediment, or water. Studies on related cycloalkanes suggest potential metabolic pathways, but no specific research has been conducted on this particular compound.

Transport and Distribution Mechanisms in Environmental Media

No studies were found that investigated the transport and distribution of this compound in the environment. Consequently, there is no available data on its potential for volatilization, adsorption to soil and sediment, or long-range transport.

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